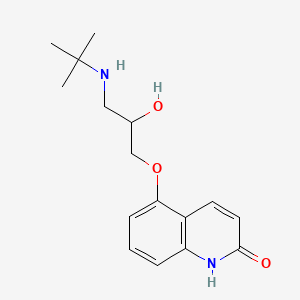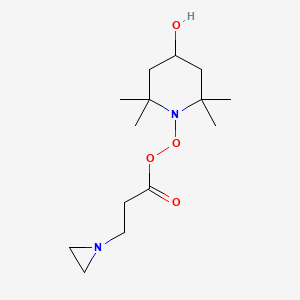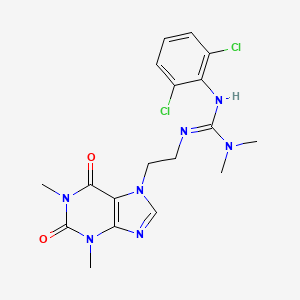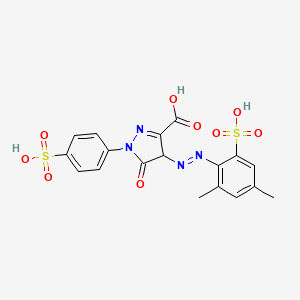
3'-(2-Butylamino)-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(2-Butylamino)-3’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine but features a butylamino group at the 2’ position and lacks a hydroxyl group at the 3’ position. These modifications can significantly alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Butylamino)-3’-deoxyadenosine typically involves multiple steps, starting from adenosine. The key steps include the protection of functional groups, selective deoxygenation at the 3’ position, and the introduction of the butylamino group at the 2’ position. Common reagents used in these reactions include protecting agents like silyl ethers, reducing agents such as lithium aluminum hydride, and butylamine for the amination step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3’-(2-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3’-(2-Butylamino)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-(2-Butylamino)-3’-deoxyadenosine involves its interaction with various molecular targets, including enzymes and receptors. The butylamino group can enhance its binding affinity to certain targets, while the lack of a hydroxyl group at the 3’ position can affect its metabolic stability and cellular uptake. These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butylamino)ethanol
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- N-butylpentylone
Uniqueness
3’-(2-Butylamino)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and therapeutic potentials, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
134934-85-3 |
|---|---|
Fórmula molecular |
C14H22N6O3 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-8(4-21)23-14(11(9)22)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
Clave InChI |
CQIQQMZNBWTRTR-FANCQLLMSA-N |
SMILES isomérico |
CCC(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CCC(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


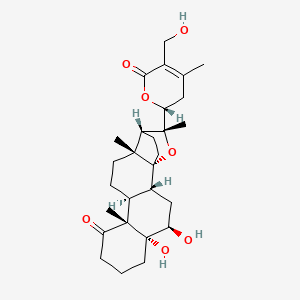
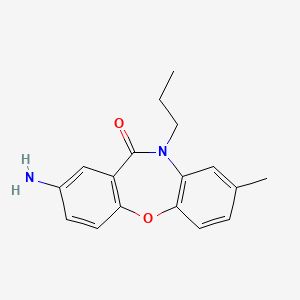
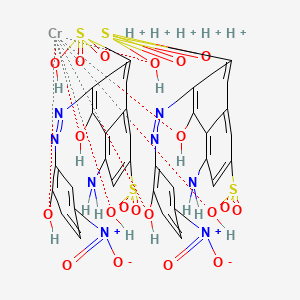
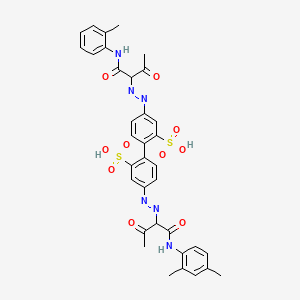
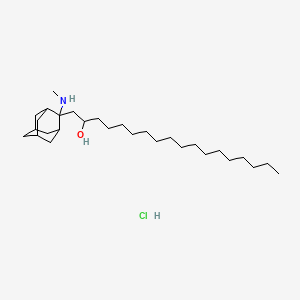
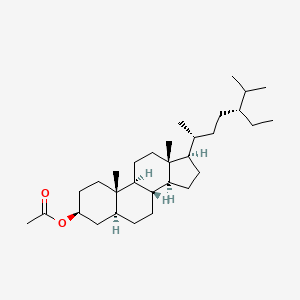
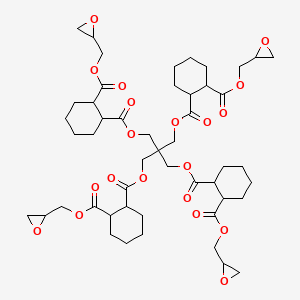
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)

![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
